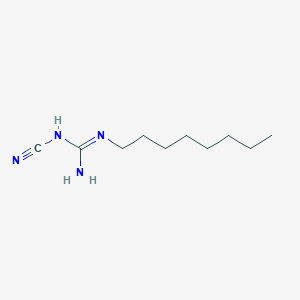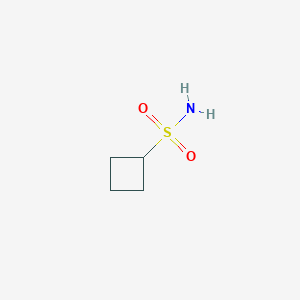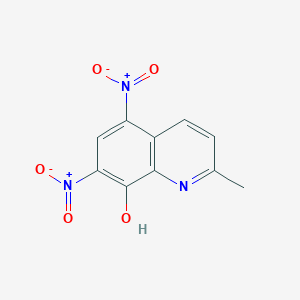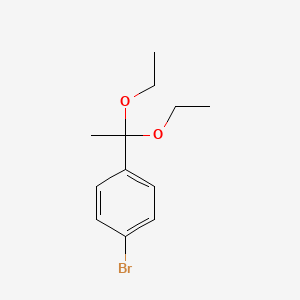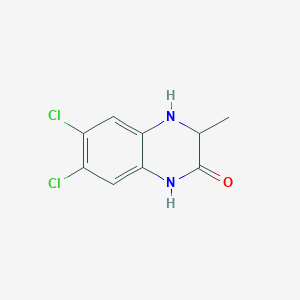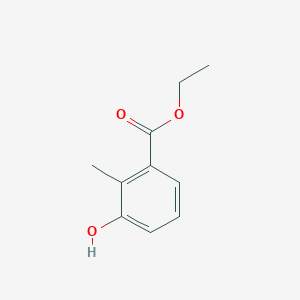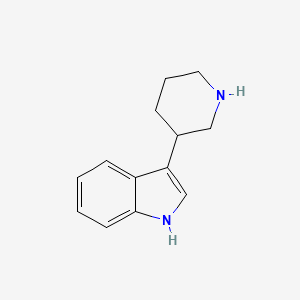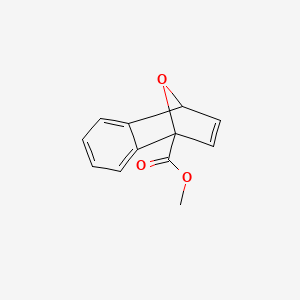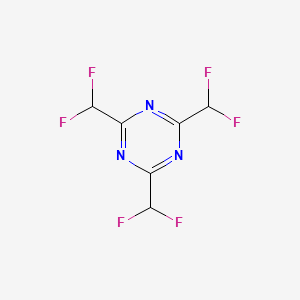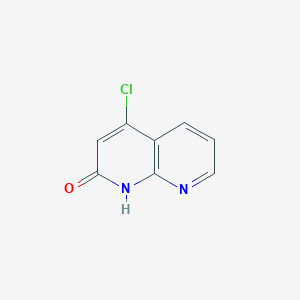
2-(p-Tolylethynyl)aniline
Übersicht
Beschreibung
2-(p-Tolylethynyl)aniline, also known as 2-(p-tolyl)ethynylaniline, is a derivative of aniline, an aromatic amine compound. It is used as a precursor for the synthesis of various compounds, including pharmaceuticals and materials. It is also used as a reagent for the synthesis of a variety of organic compounds.
Wissenschaftliche Forschungsanwendungen
1. Sensor Applications
2-(p-Tolylethynyl)aniline and its derivatives, like poly(aniline), have been extensively researched for their potential in sensor applications. Poly(aniline), for instance, has been utilized as a pH electrode and in creating sensors that react to changes in electron density or physical distortions upon analyte binding, due to its proton-coupled redox chemistry and pH-dependent properties (Shoji & Freund, 2001).
2. Electrochemistry and Polymerization
The electrooxidation of aniline has been studied to understand the polymer chain growth of aniline. This approach involves direct sampling from a reacting electrolyte for mass spectrometric analysis, allowing for real-time monitoring of the polymer chain growth (Yu et al., 2018). Moreover, the electrochemical preparation of polyaniline nanowires from aniline and their performance have been examined (Wu et al., 2018).
3. Environmental Applications
2-(p-Tolylethynyl)aniline and its derivatives have been applied in environmental contexts, such as the mineralization of aniline in wastewater treatment using specific catalysts and electrochemical processes (Brillas et al., 1996).
4. Photophysical Properties
Research has been conducted on the photophysical properties of certain derivatives, such as endohedral amine-functionalized bis(phosphine) Pt(II) complexes, which act as models for emissive metallacycles. These studies have provided insights into the electronic transitions and photophysical behavior of these complexes (Pollock et al., 2013).
5. Electronic and Vibrational Spectroscopy
In-depth studies of the molecular and electronic structures, vibrational frequencies, and spectroscopic properties of aniline and its radical cations have been carried out. These studies offer detailed insights into bonding changes upon ionization and the stabilization mechanisms in these compounds (Wojciechowski et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-(4-methylphenyl)ethynyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-9H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZWJMXJVGEQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559121 | |
| Record name | 2-[(4-Methylphenyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolylethynyl)aniline | |
CAS RN |
124643-45-4 | |
| Record name | 2-[(4-Methylphenyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Spiro[benzofuran-3,4'-piperidine]](/img/structure/B1601837.png)
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1601838.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B1601840.png)
